4-Methyl-1,4-benzothiazin-3-one chemical structure and properties
4-Methyl-1,4-benzothiazin-3-one chemical structure and properties
This guide provides a comprehensive technical overview of 4-Methyl-1,4-benzothiazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structure, synthesis, properties, and potential applications, grounding all claims in verifiable, authoritative sources.
Introduction and Nomenclature
4-Methyl-1,4-benzothiazin-3-one (CAS No: 2929-53-5) belongs to the 1,4-benzothiazine class of heterocyclic compounds. These structures are analogous to phenothiazines, with an ethylene linkage replacing an o-phenylene group, and are noted for a characteristic fold along the nitrogen-sulfur axis.[1] This structural feature is often associated with a wide array of biological activities, making 1,4-benzothiazine derivatives a privileged scaffold in drug discovery.[1][2] The core structure consists of a benzene ring fused to a 1,4-thiazine ring, with a methyl group at the 4-position (nitrogen) and a carbonyl group at the 3-position.
Systematic IUPAC Name: 4-methyl-2H-1,4-benzothiazin-3(4H)-one
Chemical Structure and Core Properties
The foundational identity of a chemical compound lies in its structure. The arrangement of atoms and bonds dictates its reactivity, physical properties, and biological interactions.
Molecular Structure
The structure of 4-Methyl-1,4-benzothiazin-3-one is depicted below. The fusion of the aromatic benzene ring with the non-aromatic thiazine ring creates a rigid, bicyclic system. The methyl group on the nitrogen atom significantly influences its electronic properties and steric profile compared to its unsubstituted counterpart.
Caption: 2D structure of 4-Methyl-1,4-benzothiazin-3-one.
Physicochemical Properties
A summary of the key physicochemical properties is essential for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | PubChem |
| Molecular Weight | 179.24 g/mol | PubChem |
| CAS Number | 2929-53-5 | - |
| Appearance | White to off-white solid | Generic |
| Melting Point | 72-73 °C | [3] |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis and Mechanistic Insights
The synthesis of 1,4-benzothiazine derivatives is a well-established area of organic chemistry. For drug development professionals, understanding the synthetic route is critical for scalability, purity, and cost-of-goods analysis. The primary route to the 1,4-benzothiazin-3-one core involves the condensation of a 2-aminothiophenol derivative with a suitable two-carbon synthon.
A prevalent and efficient method for synthesizing the parent scaffold, 2H-1,4-benzothiazin-3(4H)-one, involves the condensation of 2-aminothiophenol with chloroacetic acid.[4] The subsequent N-methylation provides the target compound, 4-Methyl-1,4-benzothiazin-3-one.
An alternative conceptual approach involves the reaction of N-methylisatoic anhydride with a sulfur nucleophile like 2-mercaptoethanol.[5] Isatoic anhydrides are known to react with nucleophiles to produce derivatives of anthranilic acid, which can then undergo cyclization.[5][6]
General Synthetic Workflow
The following diagram illustrates a generalized, two-step synthetic pathway. This approach offers high yields and employs readily available starting materials.
Caption: Generalized workflow for the synthesis of 4-Methyl-1,4-benzothiazin-3-one.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative, based on established chemical principles for this class of compounds. Researchers should consult primary literature for specific, optimized conditions.
Step 1: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one [4]
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To a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1.0 eq) and water.
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Add chloroacetic acid (1.1 eq) to the mixture.
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Heat the reaction mixture to reflux (approx. 85-100°C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the resulting solid, 2H-1,4-benzothiazin-3(4H)-one, under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 4-Methyl-1,4-benzothiazin-3-one [7]
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In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2H-1,4-benzothiazin-3(4H)-one (1.0 eq) from Step 1 in a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO).
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Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. The base deprotonates the nitrogen atom, activating it for nucleophilic attack.
-
Add the alkylating agent, methyl iodide (MeI, 1.2 eq), dropwise to the stirred suspension at room temperature.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water, which will precipitate the crude product.
-
Collect the crude solid by vacuum filtration.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Methyl-1,4-benzothiazin-3-one.
Analytical Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 6.8-7.5 ppm range), a singlet for the N-CH₃ protons (around δ 3.3 ppm), and a singlet for the S-CH₂ protons (around δ 3.5 ppm).[2] |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon (C=O, typically δ > 165 ppm), the N-CH₃ carbon, and the S-CH₂ carbon.[2] |
| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1670-1690 cm⁻¹. Also, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the benzene ring.[8] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179). |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer used.[9] Researchers should always compare their data with literature values or run their own full characterization.
Applications and Biological Relevance
The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1][10] While 4-Methyl-1,4-benzothiazin-3-one itself may primarily serve as a key intermediate, its structural class is associated with significant therapeutic potential.
Established and Potential Activities of 1,4-Benzothiazine Derivatives:
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Antibacterial and Antifungal Agents: The scaffold is integral to compounds designed to combat microbial infections.[2]
-
Anticancer Activity: Certain derivatives have shown promise as anti-proliferative agents against cancer cell lines, such as lung cancer.[11]
-
Anti-inflammatory Agents: The structural similarity to phenothiazines suggests potential modulation of inflammatory pathways.[1]
-
CNS-Active Agents: Various derivatives have been investigated for their effects on the central nervous system.[1]
-
Cardioprotective Properties: Some related benzothiazinones have been identified for their cardioprotective effects.[12]
The N-methyl group in 4-Methyl-1,4-benzothiazin-3-one is a critical handle for further chemical modification. It allows chemists to build out more complex molecules, using this core as a reliable and well-characterized starting point for creating libraries of new chemical entities for high-throughput screening in drug discovery programs. For example, recent studies have used the 1,4-benzothiazine-3-one core to develop dual inhibitors targeting Staphylococcus aureus.[2]
Conclusion
4-Methyl-1,4-benzothiazin-3-one is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of more complex molecules with significant biological potential. Its straightforward synthesis, combined with the proven therapeutic relevance of the 1,4-benzothiazine scaffold, ensures its continued importance for researchers in drug discovery and organic synthesis. This guide has provided a foundational understanding of its structure, synthesis, and properties, offering a solid starting point for further investigation and application.
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